2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one
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Overview
Description
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a butylthio group attached to the ethanone backbone, with a fluorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluoroacetophenone with butylthiol in the presence of a base. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate.
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the butylthio group may influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
2-(Methylthio)-1-(2-fluorophenyl)ethan-1-one: Similar structure but with a methylthio group instead of a butylthio group.
2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with the fluorine atom at the para position.
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15FOS |
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Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-butylsulfanyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
DOTSDPZQGKNSAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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